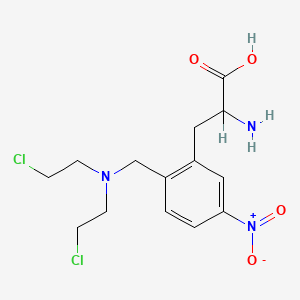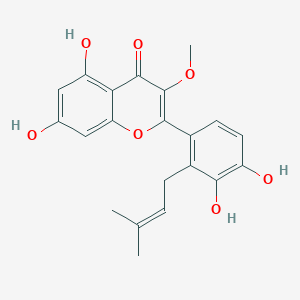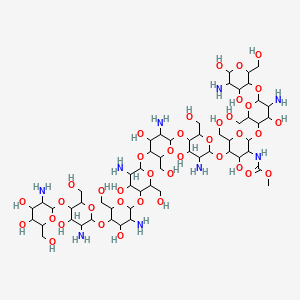
Lauroscholtzine
Vue d'ensemble
Description
La N-méthyllaurotétanine est un alcaloïde aporphine naturel dérivé de plantes telles que le pavot de Californie (Eschscholzia californica) . Sa formule moléculaire est C20H23NO4 et sa masse moléculaire est de 341,4009 . Ce composé est connu pour son activité en tant qu'agoniste du récepteur de la sérotonine 5-HT1A .
Applications De Recherche Scientifique
N-methyllaurotetanine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of aporphine alkaloids.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
Target of Action
Lauroscholtzine primarily targets the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it’s known to play a crucial role in the serotonin system, which regulates mood, anxiety, sleep, and other functions.
Mode of Action
As a 5-HT1A receptor agonist , this compound binds to this receptor and mimics the action of serotonin . By activating the 5-HT1A receptor, it can modulate the release of serotonin and other neurotransmitters, leading to various downstream effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La N-méthyllaurotétanine peut être synthétisée par diverses méthodes, notamment la méthylation de la laurotétanine. Le procédé implique généralement l'utilisation d'agents méthylants tels que l'iodure de méthyle en présence d'une base comme le carbonate de potassium. La réaction est réalisée sous reflux pour assurer une méthylation complète.
Méthodes de production industrielle : La production industrielle de la N-méthyllaurotétanine implique souvent l'extraction de sources naturelles, suivie d'une purification par des techniques chromatographiques. Le processus d'extraction peut inclure une extraction par solvant, suivie d'une cristallisation pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions : La N-méthyllaurotétanine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le diméthylsulfoxyde.
Principaux produits :
Oxydation : Formation de N-oxyde de N-méthyllaurotétanine.
Réduction : Formation de dihydro-N-méthyllaurotétanine.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
La N-méthyllaurotétanine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des alcaloïdes aporphines.
Industrie : Utilisé dans le développement de produits pharmaceutiques et comme intermédiaire chimique dans la synthèse d'autres composés bioactifs.
5. Mécanisme d'action
La N-méthyllaurotétanine exerce ses effets principalement par son activité d'agoniste du récepteur de la sérotonine 5-HT1A . Cette interaction conduit à la modulation des niveaux de sérotonine dans le cerveau, ce qui peut influencer l'humeur et l'anxiété. Le composé cible également d'autres voies moléculaires, y compris la signalisation du calcium et les voies de l'AMPc, qui jouent un rôle dans ses effets pharmacologiques .
Comparaison Avec Des Composés Similaires
La N-méthyllaurotétanine est unique parmi les alcaloïdes aporphines en raison de son motif de méthylation spécifique et de sa forte affinité pour le récepteur de la sérotonine 5-HT1A . Des composés similaires incluent :
Boldine : Un autre alcaloïde aporphine avec des caractéristiques structurelles similaires mais des propriétés pharmacologiques différentes.
N-cyanométhylnorboldine : Un composé apparenté avec des activités chimiques et biologiques distinctes.
Norboldine : Partage des similitudes structurelles mais diffère dans son motif de méthylation et son affinité pour les récepteurs.
La N-méthyllaurotétanine se distingue par ses interactions spécifiques avec les récepteurs et ses applications thérapeutiques potentielles, ce qui en fait un composé précieux tant en recherche qu'en industrie.
Propriétés
IUPAC Name |
(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-11-9-17(24-3)20(25-4)19-13-10-16(23-2)15(22)8-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLRVRLYWHNAEC-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176073 | |
| Record name | N-Methyllaurotetanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-44-0 | |
| Record name | N-Methyllaurotetanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyllaurotetanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002169440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyllaurotetanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyllaurotetanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyllaurotetanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BOLDINE 2-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11558LRZ50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


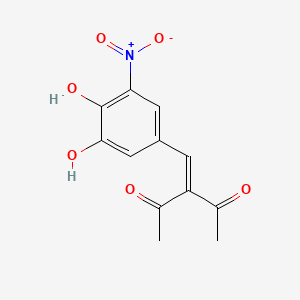


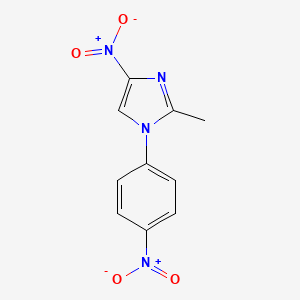
![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)
